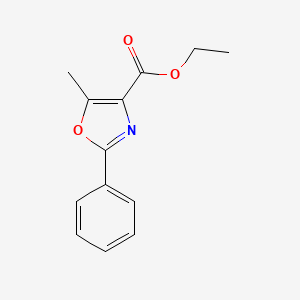
5-Methyl-2-phenyl-oxazole-4-carboxylic acid ethyl ester
概要
説明
“5-Methyl-2-phenyl-oxazole-4-carboxylic acid ethyl ester” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
The synthesis of oxazoles often involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .Molecular Structure Analysis
The molecular formula of “this compound” is C12H11NO3 . The structure includes a 5-membered oxazole ring with a methyl group at the 5th position, a phenyl group at the 2nd position, and a carboxylic acid ethyl ester group at the 4th position .Chemical Reactions Analysis
Oxazolines, which are precursors to oxazoles, can be oxidized to the corresponding oxazoles using various reagents. One common method involves the use of 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane .科学的研究の応用
Heterocyclic Compound Synthesis
Oxazole derivatives, including those similar to "5-Methyl-2-phenyl-oxazole-4-carboxylic acid ethyl ester," are valuable in synthesizing a wide variety of heterocyclic compounds. These include the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The unique reactivity of such compounds offers mild reaction conditions for generating versatile dyes and heterocyclic compounds from a broad range of precursors (Gomaa & Ali, 2020).
Pharmaceutical and Nutraceutical Industry
Ester derivatives similar to "this compound" have been explored for their anti-inflammatory, antioxidant, and neuroprotective activities. Such compounds have potential uses in the pharmaceutical and nutraceutical industries. Systematic reviews and technological prospections highlight the significant pharmacological activities and the underexplored potential of these compounds in industry applications (Cunha et al., 2019).
Biopolymer Modification
Chemical modification of biopolymers through esterification, similar to the structural framework of "this compound," can lead to the development of new biopolymer ethers and esters with specific properties. These modifications can influence the properties of the resulting materials, including hydration, stability, and biocompatibility, which are crucial for applications in drug delivery and other biomedical fields (Petzold-Welcke et al., 2014).
Synthetic Methodology
The synthesis of oxazole derivatives, including structures similar to "this compound," involves a variety of metal-dependent synthetic methodologies. These approaches are crucial for developing novel oxazole analogues, which are used as building blocks in medicinal, pharmaceutical, agrochemical, and material sciences (Shinde et al., 2022).
Safety and Hazards
特性
IUPAC Name |
ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)17-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHPJNQKVPGOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

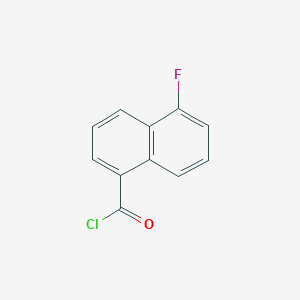
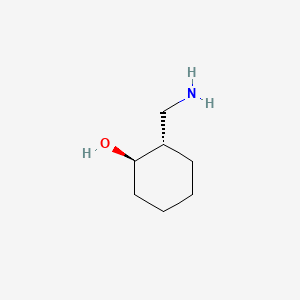
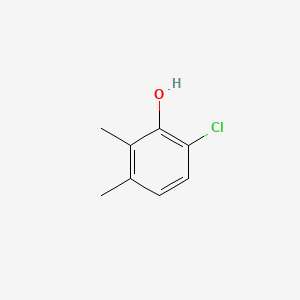

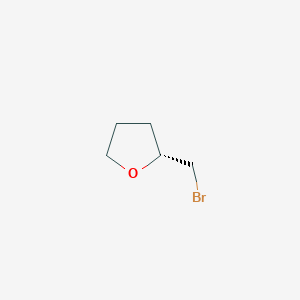
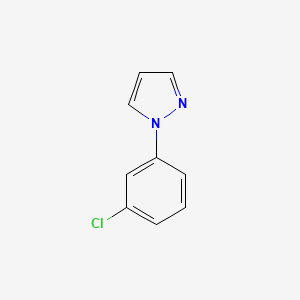



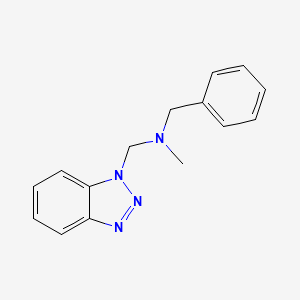

![4'-bromo-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B3042339.png)

![3,5,7-Trichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3042344.png)